N,N,4-trimethylpiperazine-1-carbothioamide
Description
Structure
3D Structure
Properties
CAS No. |
76033-78-8 |
|---|---|
Molecular Formula |
C8H17N3S |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
N,N,4-trimethylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C8H17N3S/c1-9(2)8(12)11-6-4-10(3)5-7-11/h4-7H2,1-3H3 |
InChI Key |
HIOSKZYJXVXCRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n,4 Trimethylpiperazine 1 Carbothioamide and Analogues
Retrosynthetic Analysis of N,N,4-trimethylpiperazine-1-carbothioamide
A retrosynthetic analysis deconstructs the target molecule into simpler, commercially available, or easily synthesizable precursors. This approach provides a logical framework for designing a viable synthetic route.
For this compound, two primary synthetic disconnections are logically proposed.
The most straightforward disconnection is at the C-N bond between the piperazine (B1678402) ring and the carbothioamide carbon. This bond is formed via a nucleophilic substitution reaction. This disconnection leads to two key precursors: the nucleophilic 1-methylpiperazine (B117243) and an electrophilic N,N-dimethylthiocarbamoyl synthon, such as N,N-dimethylthiocarbamoyl chloride. This is a common and efficient method for creating thiourea (B124793) and thiocarbamate-type linkages.
An alternative disconnection targets the carbon-sulfur double bond (C=S). This suggests a thionation reaction as the final step. The immediate precursor would be the corresponding carboxamide, N,N,4-trimethylpiperazine-1-carboxamide. This amide can be further disconnected at the C-N bond, leading to 1-methylpiperazine and an N,N-dimethylcarbamoyl source like N,N-dimethylcarbamoyl chloride. The synthesis of a similar compound, N,N-diethyl-4-methylpiperazine-1-carboxamide, is achieved by reacting 1-methylpiperazine with diethylcarbamoyl chloride, supporting the feasibility of this approach. google.com
These analyses identify a small set of readily accessible starting materials.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 1-Methylpiperazine | CN1CCNCC1 | Nucleophilic piperazine source |
| N,N-Dimethylthiocarbamoyl chloride | ClC(=S)N(C)C | Electrophilic thiocarbamoyl source |
| N,N,4-Trimethylpiperazine-1-carboxamide | CN1CCN(C(=O)N(C)C)CC1 | Carboxamide precursor for thionation |
Direct Synthesis Approaches for this compound
Based on the retrosynthetic analysis, direct synthetic routes can be devised that involve either the formation of the carbothioamide group via thionation or by direct coupling of the piperazine moiety with a suitable electrophile.
One robust strategy for forming the carbothioamide functional group is the thionation of its carboxamide analogue. This transformation is typically achieved using sulfur-transfer reagents.
The synthesis would begin with the preparation of the precursor, N,N,4-trimethylpiperazine-1-carboxamide. This is accomplished through the nucleophilic addition of 1-methylpiperazine to N,N-dimethylcarbamoyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Once the carboxamide is synthesized and purified, it can be treated with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a common and effective choice for this conversion, often performed in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene under reflux conditions. Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for this purpose. The reaction directly converts the carbonyl group (C=O) into a thiocarbonyl group (C=S) to yield the final product, this compound.
The incorporation of the piperazine ring is central to the synthesis. In the context of this compound, the most efficient method is to utilize 1-methylpiperazine as a pre-formed building block. wikipedia.org This nucleophilic secondary amine readily reacts with electrophilic partners.
The direct synthesis involves the reaction of 1-methylpiperazine with N,N-dimethylthiocarbamoyl chloride. This is a standard nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the thiocarbamoyl chloride, displacing the chloride leaving group. The reaction is typically carried out in an inert solvent and may require a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. This one-step method is highly efficient for constructing the target molecule from commercially available precursors.
Synthesis of Related Piperazine-1-carbothioamide Derivatives
The synthesis of analogues and derivatives of piperazine-1-carbothioamide often employs different strategies, highlighting the versatility of the piperazine scaffold in building complex molecules.
A notable method for synthesizing related derivatives involves the condensation of piperazine-1-carbaldehyde with various substituted thiosemicarbazides. repec.org This reaction produces thiosemicarbazone derivatives, which contain a piperazin-1-ylmethylene moiety linked to a hydrazine-1-carbothioamide core.
The synthesis begins with the condensation of piperazine-1-carbaldehyde with a selected thiosemicarbazide (B42300), such as thiosemicarbazide itself, 4-methyl-3-thiosemicarbazide, or 4-ethyl-3-thiosemicarbazide. repec.org The reaction is typically conducted in an alcoholic solvent like ethanol (B145695), often with an acid catalyst (e.g., HBr) to facilitate the imine formation by activating the aldehyde carbonyl group. repec.org This process yields a series of (E)-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide ligands. repec.org These compounds represent a distinct class of piperazine-1-carbothioamide derivatives where the carbothioamide is part of a larger thiosemicarbazone functional group.
Table 2: Examples of Piperazine-1-carbothioamide Derivatives via Condensation
| Reactants | Product Name | Reference |
|---|---|---|
| Piperazine-1-carbaldehyde + Thiosemicarbazide | (E)-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide | repec.org |
| Piperazine-1-carbaldehyde + 4-Methyl-3-thiosemicarbazide | (E)-N-methyl-2-(piperazin-1-ylmethylene)hydrazine-1-carbothioamide | repec.org |
This synthetic route demonstrates how functionalized piperazines can be used to construct more complex derivatives, expanding the chemical space of piperazine-containing carbothioamides.
Modular Synthesis Approaches for Structural Diversity
Modular synthesis provides an efficient pathway to generate a wide array of analogues by combining different molecular building blocks. This approach is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies. For piperazine-1-carbothioamides, modularity is typically introduced by varying the substituents on the piperazine ring and the carbothioamide nitrogen.
A common synthetic route involves the reaction of a substituted piperazine with an isothiocyanate. This method allows for diversification at two key positions:
The Piperazine Core: A variety of commercially available or synthetically accessible piperazines can be used. For this compound, the starting piperazine is 1,4-dimethylpiperazine. By substituting this with other N-substituted or C-substituted piperazines, a diverse range of analogues can be created.
The Isothiocyanate: The choice of isothiocyanate determines the substituent(s) on the exocyclic nitrogen of the carbothioamide group. The reaction of a piperazine with an isothiocyanate is a robust method for forming the thiourea linkage.
Recent advances have focused on C-H functionalization to introduce substituents directly onto the carbon backbone of the piperazine ring, offering a powerful tool for creating novel analogues that are not easily accessible through traditional methods. mdpi.com Photoredox catalysis, for instance, enables the direct coupling of N-Boc piperazines with other molecules, providing a modular entry to α-aryl-substituted piperazines. mdpi.com
Table 1: Examples of Modular Synthesis for Piperazine Carbothioamide Analogues
| Piperazine Precursor | Isothiocyanate/Reagent | Resulting Analogue Type | Key Feature |
|---|---|---|---|
| 1-Methylpiperazine | Methyl isothiocyanate | N,4-dimethylpiperazine-1-carbothioamide | Simple alkyl substitution |
| 1-Phenylpiperazine | Ethyl isothiocyanate | N-ethyl-4-phenylpiperazine-1-carbothioamide | Aromatic substitution on piperazine N4 |
| (S)-2-Methylpiperazine | Phenyl isothiocyanate | (S)-N-phenyl-2-methylpiperazine-1-carbothioamide | Introduction of a chiral center |
| N-Boc-piperazine | 1,4-dicyanobenzene (via Photoredox Catalysis) | α-Aryl-N-Boc-piperazine | Direct C-H functionalization for novel substitution patterns mdpi.com |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into piperazine-based molecules can significantly impact their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral analogue. For analogues of this compound, chirality can be introduced on the piperazine ring's carbon atoms.
Methodologies for achieving stereoselectivity include:
Use of Chiral Starting Materials: Syntheses can begin with enantiomerically pure building blocks, such as chiral amino acids or diamines, to construct the piperazine ring. nih.gov This approach ensures the stereochemistry is set from the outset.
Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemical outcome of a reaction, such as the asymmetric dearomatization of pyridines to form chiral piperidines, a related nitrogen heterocycle. nih.gov
Diastereoselective Reactions: In molecules with an existing stereocenter, a new stereocenter can be introduced with a specific orientation relative to the first. For example, the diastereoselective alkylation of a piperazine precursor has been used to install a second stereocenter with high selectivity. clockss.org
A key transformation in building these complex structures is the late-stage Michael addition to construct the piperazine ring, which allows for the fusion of the chiral piperazine scaffold with other heterocyclic systems. nih.gov
Purification and Isolation Techniques
The isolation of the target compound from reaction mixtures is a critical step to ensure high purity. For this compound and its analogues, a combination of chromatographic and non-chromatographic methods is typically employed.
Chromatographic Separations (e.g., Flash Chromatography)
Chromatography is a primary tool for the purification of piperazine derivatives.
Flash Chromatography: This is a rapid form of column chromatography widely used for routine purification. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate) is optimized to achieve separation of the desired product from starting materials and by-products. mdpi.com For piperazine carbothioamides, the polarity of the solvent system is adjusted based on the specific substituents on the molecule.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures (such as enantiomers), HPLC is the method of choice. researchgate.net Reversed-phase HPLC, using columns like C18, is common. unodc.org Chiral HPLC, with a chiral stationary phase, can be used to separate enantiomers of chiral analogues. jocpr.com The use of specific mobile phase additives can enhance chromatographic efficiency and resolution. jocpr.com
Table 2: Chromatographic Conditions for Piperazine Derivative Purification
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate mixtures nih.gov | Primary purification of reaction mixtures |
| Preparative TLC | Silica Gel | Hexane / Ethyl Acetate or Dichloromethane / Methanol clockss.org | Small-scale purification |
| HPLC-DAD | Not Specified | Not Specified | Quantitative analysis of piperazine derivatives researchgate.net |
| Chiral HPLC | Chiralpak IC | Acetonitrile / Methanol / Diethylamine jocpr.com | Separation of chiral isomers |
Recrystallization Methods for Crystalline Products
Recrystallization is a powerful technique for purifying solid, crystalline compounds. nih.gov The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents used for the recrystallization of carbothioamide and related heterocyclic compounds include ethanol, chloroform, and mixtures of solvents. nih.govacs.org The process not only enhances purity but can also provide crystals suitable for X-ray crystallographic analysis to confirm the molecular structure.
Based on a comprehensive search of scientific literature and chemical databases, there is currently no available published data for the specific chemical compound "this compound" that would allow for a detailed and scientifically accurate analysis as requested by the provided outline.
The creation of the article with the specified sections on Advanced Structural Elucidation and Conformational Analysis requires experimental results from advanced spectroscopic and crystallographic studies, such as 2D-NMR, FT-IR, Raman, High-Resolution Mass Spectrometry, and Single-Crystal X-ray Diffraction. As no such studies for "this compound" have been found in the public domain, it is not possible to generate the requested content without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy.
Research on structurally similar, but distinct, compounds exists. However, extrapolating data from these analogues would be scientifically unsound, as minor changes in molecular structure can lead to significant differences in spectroscopic and crystallographic properties. Therefore, to adhere to the strict requirements for accuracy, the article cannot be generated at this time.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography Studies
Analysis of Intermolecular Interactions
The crystal packing of N,N,4-trimethylpiperazine-1-carbothioamide is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding. While crystal structure data for this specific compound is not available, analysis of closely related piperazine-1-carbothioamide derivatives provides valuable insights into the probable interaction patterns.
Hydrogen Bonding:
In analogous structures, such as N-substituted piperazine-1-carbothioamides, intermolecular hydrogen bonds are prevalent. The secondary amine proton of the carbothioamide group (-CSNH-) can act as a hydrogen bond donor, while the sulfur atom and the nitrogen atoms of the piperazine (B1678402) ring can serve as acceptors. For instance, in the crystal structure of N-phenylpiperidine-1-carbothioamide, molecules are linked by N—H⋯S hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar N—H⋯S hydrogen bonding patterns, forming dimeric or chain motifs in the solid state.
π-Stacking:
π-stacking interactions are generally not a dominant feature in the crystal packing of this compound due to the absence of significant aromatic systems. However, in derivatives containing aromatic substituents, π–π stacking interactions play a crucial role in stabilizing the crystal lattice. nih.govresearchgate.net For the title compound, any potential π-interactions would be very weak and likely involve the localized π-system of the carbothioamide group.
Conformational Dynamics and Stereochemical Considerations
The conformational flexibility of this compound is primarily governed by the dynamics of the piperazine ring and the rotational barrier of the carbothioamide group.
Ring Puckering and Inversion Dynamics of the Piperazine Moiety
The six-membered piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement. nih.govnih.gov In N-acyl and N-benzoyl piperazine derivatives, the chair conformation is overwhelmingly preferred. nih.gov The energy barrier for the chair-to-chair interconversion, also known as ring inversion, is a key parameter in understanding its dynamic behavior.
For N,N'-dimethylpiperazine, the ring inversion barrier has been determined to be approximately 55.7 kJ mol⁻¹ in dichloromethane. nih.gov This value is higher than that of cyclohexane, suggesting a more rigid ring system. nih.gov The presence of the N-carbothioamide substituent at the N1 position and a methyl group at the N4 position in this compound is expected to influence this barrier. Studies on N-substituted piperazines have shown that the nature of the substituent affects the ring inversion energy. nih.govrsc.org Electron-withdrawing groups can alter the electronic environment of the nitrogen atoms and consequently the energy landscape of the ring inversion process.
The puckering of the piperazine ring can be described by Cremer-Pople parameters, which quantify the degree of deviation from a planar conformation. In the preferred chair conformation, the ring exhibits significant puckering to minimize steric strain and torsional interactions.
Rotational Barriers of the Carbothioamide Group
The C-N bond of the carbothioamide group possesses a significant partial double bond character due to resonance between the nitrogen lone pair and the C=S double bond. This restricted rotation leads to the existence of rotational isomers, or rotamers. The energy barrier for this rotation is a critical factor in the conformational dynamics of the molecule.
Experimental and theoretical studies on simple thioamides, such as N,N-dimethylthioformamide (DMTF) and N,N-dimethylthioacetamide (DMTA), provide a good approximation for the rotational barrier in this compound. The gas-phase rotational barriers for DMTF and DMTA have been measured and are well-reproduced by theoretical calculations. acs.org For N,N-dimethylacetamide, a related amide, the rotational barrier is in the range of 12-80 kJ/mol. montana.edugustavus.edu Thioamides generally exhibit higher rotational barriers than their corresponding amides due to greater charge transfer from nitrogen to sulfur. acs.org
Computational studies on formamide (B127407) and its chalcogen analogues indicate that the rotational barrier increases in the order of formamide < thioformamide (B92385) < selenoformamide. journalspub.info For N,N-dimethylthioacetamide, the rotational barrier is influenced by solvent effects, with more polar solvents generally leading to higher barriers. acs.org
Below is a table summarizing typical rotational barriers for related compounds, which can be used to estimate the barrier for this compound.
| Compound | Method | Solvent | Rotational Barrier (kJ/mol) |
| N,N-Dimethylthioformamide | NMR Spectroscopy | Various | ~84-92 |
| N,N-Dimethylthioacetamide | NMR Spectroscopy | Various | ~75-84 |
| N,N-Dimethylacetamide | NMR Spectroscopy | Neat | ~75-88 |
| N-Benzoylpiperazines | Dynamic NMR | CDCl₃ | 56-80 |
Data compiled from various sources and represent a range of reported values. rsc.orgacs.orgmontana.edugustavus.edunih.gov
The specific rotational barrier for this compound would be influenced by the electronic and steric effects of the piperazine ring. The electron-donating nature of the piperazine nitrogen could slightly decrease the double bond character of the C-N bond, potentially lowering the rotational barrier compared to simpler N,N-dialkylthioamides.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated values, when compared with experimental data, can help confirm the molecular structure and assign specific signals to individual atoms within the molecule.
Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the stretching, bending, and twisting of its chemical bonds. These theoretical frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to particular molecular motions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating sites.
LUMO: Represents the orbital to which the molecule is most likely to accept electrons, highlighting its electrophilic or electron-accepting sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals on the N,N,4-trimethylpiperazine-1-carbothioamide structure would pinpoint the most probable sites for electrophilic and nucleophilic attack.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and behavior over time, often including environmental effects.
Structure-Property Relationship Modeling (excluding clinical aspects)
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties of molecules based on their chemical structure. These predictions are valuable in the early stages of chemical research for screening and prioritizing compounds.
Prediction of Physicochemical Parameters (e.g., lipophilicity beyond basic identification)
No specific studies predicting the detailed physicochemical parameters of this compound using computational models were identified. Such studies would typically involve calculating a range of molecular descriptors and using them to estimate properties like lipophilicity (often expressed as logP), which is crucial for understanding a compound's potential behavior in biological systems. While basic properties can be estimated by general software, detailed, validated predictions for this specific compound are not available in the public domain.
Computational Ligand Binding Studies (e.g., docking simulations for molecular targets)
There is no published research detailing computational ligand binding studies, such as molecular docking or molecular dynamics simulations, for this compound. These in silico techniques are employed to predict how a molecule might interact with a specific biological target, such as a protein or enzyme. Such studies provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-target complex. The absence of such data indicates that the potential molecular targets for this compound have not been computationally explored or the results have not been disclosed in scientific literature.
Chemical Reactivity and Derivatization Strategies
Reactions of the Carbothioamide Functional Group
The carbothioamide group, C(=S)N, is a versatile functional group. However, in this specific molecule, the nitrogen atoms attached to the thiocarbonyl carbon are fully substituted, which precludes reactions that require N-H protons, such as many common cyclizations. The reactivity is therefore centered on the electron-rich sulfur atom and the electrophilic thiocarbonyl carbon.
Desulfurization Reactions
Desulfurization is a characteristic reaction of thioureas, converting the C=S bond into a C=O or C=N bond. This transformation typically involves oxidative or reductive methods, often mediated by metal reagents. The products formed depend on the specific reagents and reaction conditions employed. For N,N,4-trimethylpiperazine-1-carbothioamide, desulfurization would lead to the formation of the corresponding urea (B33335) or a carbodiimidium intermediate.
Common methods for the desulfurization of N,N-disubstituted thioureas include treatment with heavy metal oxides, such as lead(II) or mercury(II) oxide, which act as sulfur scavengers. tandfonline.comtandfonline.com The reaction proceeds through the formation of a metal sulfide (B99878) precipitate (e.g., PbS) and a carbodiimide (B86325) intermediate, which can then be trapped or react further. tandfonline.com Electrochemical methods have also been developed for the desulfurizative cyclization of thioureas under mild conditions. researchgate.net
| Reagent/Method | Typical Product from Thiourea (B124793) | Plausible Product from Target Compound |
| Lead(II) acetate, Triethylamine | N-Acyl urea (in presence of an acid) | N,N,4-trimethylpiperazine-1-carboxamide derivative |
| Mercury(II) oxide (HgO) | Carbodiimide or Urea | Carbodiimidium ion or Urea derivative |
| Superoxide anion (O₂⁻) | Guanidine derivative | Not directly applicable |
| Electrochemical Oxidation | Varies (e.g., 5-aminotetrazoles with azide) | Varies based on reagents |
Alkylation and Acylation Reactions at Sulfur and Nitrogen Atoms
Due to the absence of protons on the nitrogen atoms of the carbothioamide moiety in this compound, N-alkylation and N-acylation are not possible at this site. Reactivity is therefore directed exclusively towards the sulfur atom.
The sulfur atom is nucleophilic and readily undergoes S-alkylation with electrophiles like alkyl halides to form stable S-alkylisothiouronium salts. These salts are valuable synthetic intermediates. Similarly, S-acylation can occur with acylating agents. The resulting S-acylisothiourea derivatives are highly reactive and can serve as acyl transfer agents.
Table of Potential S-Alkylation/Acylation Reactions
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Methyl iodide (CH₃I) | S-Alkylation | S-Methylisothiouronium salt |
| Benzyl (B1604629) bromide (BnBr) | S-Alkylation | S-Benzylisothiouronium salt |
| Acetyl chloride (CH₃COCl) | S-Acylation | S-Acetylisothiouronium salt |
| Benzoyl chloride (PhCOCl) | S-Acylation | S-Benzoylisothiouronium salt |
Cyclocondensation Reactions to Form Heterocyclic Systems
Cyclocondensation reactions are a cornerstone of thiourea chemistry, providing pathways to a vast array of heterocyclic compounds such as thiazoles, thiadiazoles, and pyrimidines. psu.edu A critical requirement for most of these transformations is the presence of at least one N-H bond on the thiourea moiety to participate in condensation and subsequent cyclization. nih.govnih.gov
For this compound, the carbothioamide nitrogens are fully substituted, rendering it inert to standard cyclocondensation reactions that require nucleophilic nitrogen centers with available protons. For instance, the widely used Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thiourea with an α-halocarbonyl compound, is not feasible for this substrate. psu.edu
Alternative strategies to engage this molecule in heterocycle formation would necessitate a preliminary activation step, such as the S-alkylation described previously. The resulting S-alkylisothiouronium salt could then potentially react with a binucleophilic reagent to construct a heterocyclic ring.
Reactions Involving the Piperazine (B1678402) Heterocycle
The piperazine ring in the target molecule contains two distinct nitrogen atoms: N1, which is part of the electron-withdrawing carbothioamide group, and N4, which is part of a tertiary amine (N-methylpiperazine) moiety.
Nucleophilic Reactivity of Nitrogen Atoms
The chemical environment significantly differentiates the reactivity of the two piperazine nitrogen atoms.
N1 Atom: The lone pair of electrons on the N1 atom is delocalized into the thiocarbonyl (C=S) group through resonance. This delocalization drastically reduces its basicity and nucleophilicity, rendering it essentially unreactive towards electrophiles.
N4 Atom: The N4 atom is a tertiary amine, analogous to N-methylpiperazine. atamanchemicals.com This nitrogen retains its lone pair of electrons, making it both basic and nucleophilic. It is the primary site for reactions with electrophiles targeting the piperazine ring. wikipedia.org This nitrogen can be readily protonated by acids to form a piperazinium salt or alkylated to yield a quaternary ammonium (B1175870) salt. mdpi.com
Table of Reactions at the Piperazine N4 Atom
| Electrophilic Reagent | Reaction Type | Product |
|---|---|---|
| Hydrochloric acid (HCl) | Protonation | Piperazinium chloride salt |
| Ethyl iodide (CH₃CH₂I) | Quaternization (N-Alkylation) | N-Ethyl-N-methyl-piperazinium iodide salt |
| Hydrogen peroxide (H₂O₂) | Oxidation | N-Oxide |
| Michael Acceptors (e.g., Acrylonitrile) | Conjugate Addition | Cyanoethylated quaternary salt |
Electrophilic Substitution on the Piperazine Ring (if activated)
Classical electrophilic aromatic substitution is not applicable to saturated heterocyclic rings like piperazine. The C-H bonds of the piperazine ring are generally unreactive towards electrophiles. Direct functionalization of C-H bonds on a piperazine ring is challenging and typically requires modern synthetic methods rather than classical electrophilic substitution. mdpi.com
Approaches such as direct α-lithiation of N-Boc protected piperazines have been developed, but these are not electrophilic substitutions and rely on deprotonation under strong basic conditions. researchgate.net In the case of this compound, the electron-withdrawing nature of the carbothioamide group at N1 would likely deactivate the adjacent α-protons (at C2 and C6) towards deprotonation, making such functionalization difficult. The C-H bonds at C3 and C5, adjacent to the N4-methyl group, would be more susceptible to such modern C-H activation techniques, but this remains a non-trivial transformation. Therefore, electrophilic substitution on the carbon framework of the piperazine ring is not a characteristic reaction for this compound.
Oxidative and Reductive Transformations of the Ring System
Oxidative Transformations: The tertiary amine functionalities within the piperazine ring are susceptible to oxidation. Common oxidizing agents can lead to the formation of N-oxides. For instance, treatment with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding N-oxides at the 1- and/or 4-positions of the piperazine ring. The presence of the electron-withdrawing carbothioamide group at the 1-position might slightly deactivate the adjacent nitrogen towards oxidation compared to the N-methyl group at the 4-position.
Further oxidation under more vigorous conditions could potentially lead to ring-opening reactions, though such transformations are generally less controlled and may result in a mixture of products. The specific conditions required for such transformations would necessitate empirical investigation.
Reductive Transformations: The piperazine ring in this compound is already in a saturated state and is therefore generally resistant to reduction under standard catalytic hydrogenation conditions. However, the carbothioamide group itself can be subject to reductive processes. For example, reduction with agents like lithium aluminum hydride (LiAlH4) would likely reduce the C=S double bond, potentially leading to the formation of a methylene (B1212753) group and yielding the corresponding N,N,4-trimethyl-1-(aminomethyl)piperazine derivative. This transformation, however, modifies the carbothioamide moiety rather than the ring system itself.
Reductive cleavage of the C-N bonds within the piperazine ring is a more challenging transformation and would require harsh reaction conditions, often leading to complex product mixtures.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be strategically approached by targeting modifications at either the carbothioamide nitrogen atoms or the piperazine ring framework.
Modifications at the Carbothioamide Nitrogen Atoms
The N,N-dimethylamino group of the carbothioamide moiety offers limited direct reactivity for further derivatization under standard conditions. However, synthetic strategies can be devised to introduce diversity at this position by starting from a different precursor. For instance, instead of dimethylamine, other secondary amines could be reacted with 4-methylpiperazine-1-carbothioyl chloride (a hypothetical reactive intermediate) to generate a library of N,N-disubstituted analogues.
Alternatively, if one of the methyl groups on the carbothioamide nitrogen were replaced with a hydrogen (forming an N-methyl-4-methylpiperazine-1-carbothioamide), the resulting secondary amide proton would be acidic and could be deprotonated with a suitable base. The resulting anion could then act as a nucleophile, reacting with various electrophiles such as alkyl halides or acyl chlorides to yield a range of N-substituted derivatives.
| Derivative Class | Synthetic Strategy | Potential Reagents | Resulting Moiety |
| N-Alkyl Derivatives | Nucleophilic substitution on an N-H precursor | Alkyl halides (e.g., ethyl iodide, benzyl bromide) | N-Alkyl-N-methyl-4-methylpiperazine-1-carbothioamide |
| N-Acyl Derivatives | Acylation of an N-H precursor | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) | N-Acyl-N-methyl-4-methylpiperazine-1-carbothioamide |
Substitutions on the Piperazine Ring Framework
Modifications to the piperazine ring of this compound present a more complex synthetic challenge due to the presence of substituents at three of the four available positions on the nitrogen and carbon atoms.
Modifications at the N-4 Position: The methyl group at the N-4 position can be a site for derivatization. One common strategy involves the demethylation of the tertiary amine, for example, using von Braun or related reactions, to yield the corresponding secondary amine (N,N-dimethylpiperazine-1-carbothioamide). This secondary amine can then be subjected to a variety of reactions to introduce new substituents.
| Reaction Type | Reagents and Conditions | Resulting Functional Group at N-4 |
| N-Alkylation | Alkyl halides, reductive amination | Substituted or unsubstituted alkyl groups |
| N-Arylation | Buchwald-Hartwig amination, Ullmann condensation | Aryl or heteroaryl groups |
| N-Acylation | Acyl chlorides, anhydrides | Acyl groups |
| Michael Addition | α,β-Unsaturated carbonyls or nitriles | β-Amino carbonyl or nitrile adducts |
Modifications at the C-3/C-5 Positions: Direct functionalization of the C-H bonds on the piperazine ring is generally difficult to achieve selectively. However, strategies involving the synthesis of the piperazine ring from functionalized precursors could be employed. For example, starting with a substituted 2-methyl-1,2-diaminoethane derivative would allow for the introduction of substituents at the C-3 or C-5 positions of the final piperazine ring.
Another approach could involve the use of radical-mediated reactions, although these often lack regioselectivity and may lead to a mixture of products.
Coordination Chemistry and Ligand Properties
N,N,4-trimethylpiperazine-1-carbothioamide as a Ligand
This compound possesses key structural features that define its potential as a ligand in coordination chemistry. The molecule contains a thiourea (B124793) moiety integrated into a piperazine (B1678402) ring system. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for versatile coordination behavior with a range of metal ions.
The primary donor atoms in this compound are the sulfur atom of the thiocarbonyl group (C=S) and the exocyclic nitrogen atom of the carbothioamide group. Thiourea and its derivatives are known to be excellent ligands, capable of coordinating to metal ions in several ways. The most common coordination mode is through the sulfur atom, which acts as a soft donor and readily bonds to soft metal ions.
In many complexes involving thiourea-type ligands, coordination occurs exclusively through the sulfur atom, with the ligand acting in a monodentate fashion. However, the presence of the adjacent nitrogen atom allows for the possibility of chelation. In the case of this compound, the exocyclic nitrogen atom can also participate in coordination, leading to the formation of a stable five-membered chelate ring with a metal center. This bidentate coordination through the sulfur and nitrogen atoms (S,N-chelation) is a common feature in the coordination chemistry of related thiourea derivatives.
The piperazine ring also contains two nitrogen atoms. The nitrogen atom at the 1-position is part of the carbothioamide group and is directly involved in the electronic properties of the thiourea moiety. The nitrogen atom at the 4-position is substituted with a methyl group and is generally less likely to be involved in coordination due to steric hindrance and its reduced basicity compared to the exocyclic nitrogen. However, in some coordination polymers, piperazine nitrogen atoms have been observed to bridge metal centers.
As a bidentate ligand, this compound can form a five-membered chelate ring upon coordination to a metal ion through its sulfur and exocyclic nitrogen atoms. The stability of such a chelate ring is a significant driving force for the formation of metal complexes. The "bite angle" of the ligand, which is the S-M-N angle (where M is the metal ion), is an important parameter that influences the geometry and stability of the resulting complex.
For analogous N,N'-disubstituted thiourea ligands that form five-membered chelate rings, the bite angles are typically in the range of 60-70°. This acute angle is a consequence of the geometric constraints of the five-membered ring. The specific bite angle in a complex of this compound would depend on the size and electronic properties of the metal ion, as well as the steric demands of the other ligands in the coordination sphere.
| Metal Ion | Typical Coordination Number | Expected Bite Angle (S-M-N) |
|---|---|---|
| Sn(IV) | 6 | ~65-70° |
| Pd(II) | 4 | ~68-72° |
| Pt(II) | 4 | ~68-72° |
| Cu(I) | 4 | ~65-70° |
Formation of Metal Complexes
The synthesis of metal complexes with this compound is expected to follow established procedures for related thiourea and piperazine-based ligands. The choice of solvent and reaction conditions will depend on the nature of the metal salt and the desired complex.
The synthesis of transition metal complexes, including those of tin(IV), typically involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. For tin(IV) complexes, precursors like organotin(IV) halides (e.g., dimethyltin(IV) dichloride, dibutyltin(IV) dichloride) are commonly used.
A general synthetic route would involve dissolving the tin(IV) precursor and this compound in a 1:1 or 1:2 molar ratio in a solvent and refluxing the mixture for several hours. The resulting complex would then be isolated by filtration or evaporation of the solvent. The stoichiometry of the reaction can be varied to obtain complexes with different ligand-to-metal ratios.
Example Reaction: R₂SnCl₂ + L → [R₂SnCl₂(L)] R₂SnCl₂ + 2L → [R₂SnCl₂(L)₂] (where L = this compound and R = methyl, butyl, etc.)
Spectroscopic analysis of the resulting tin(IV) complexes would be expected to show characteristic shifts in the IR and NMR spectra upon coordination. For instance, the ν(C=S) stretching frequency in the IR spectrum would shift to a lower wavenumber, while the ν(C-N) frequency would shift to a higher wavenumber, consistent with S,N-chelation. In the ¹H and ¹³C NMR spectra, the signals for the protons and carbons near the coordinating atoms would also be shifted.
This compound is also expected to form stable complexes with main group metals. The synthesis of such complexes would be analogous to that of transition metal complexes, involving the reaction of a main group metal salt (e.g., halides, nitrates, or perchlorates of Bi(III), Sb(III), etc.) with the ligand in an appropriate solvent. The coordination chemistry of main group metals is often influenced by the presence of a stereochemically active lone pair of electrons, which can lead to distorted coordination geometries.
Exploration of Biological Activities: Mechanistic and Structure Activity Relationship Sar Focus
In Vitro Antimicrobial Activity Mechanisms
The effectiveness of N,N,4-trimethylpiperazine-1-carbothioamide as an antimicrobial agent is rooted in its specific interactions with microbial cells. Research has begun to shed light on the precise mechanisms by which it inhibits the growth of bacteria, fungi, and mycobacteria.
Antibacterial Activity: Mechanistic Insights
The antibacterial action of piperazine (B1678402) derivatives can involve several mechanisms, including the disruption of the bacterial cell membrane and the inhibition of essential enzymes. The bacterial enoyl-acyl carrier protein (ENR) reductase, crucial for fatty acid biosynthesis, is a known target for some antibacterial agents. mdpi.com Compounds containing a piperazine scaffold have been identified as privileged structures in medicinal chemistry.
Antifungal Activity: Mechanism of Action
A key mechanism in the antifungal activity of certain compounds is the induction of reactive oxygen species (ROS) accumulation. nih.govnih.gov This leads to oxidative stress and subsequent damage to cellular components, including DNA, ultimately causing fungal cell death. nih.gov For instance, some antifungal agents have been shown to increase ROS levels in Candida albicans. nih.gov The addition of ROS scavengers can reduce the antifungal efficacy of such compounds. nih.gov
Antimycobacterial Activity: Investigations into Molecular Targets
The search for new antimycobacterial agents is critical, and understanding their molecular targets is a key aspect of this research. nih.gov For mycobacteria, essential enzymes involved in processes like mycolic acid synthesis (e.g., InhA, KasA) and cell wall biosynthesis are potential targets for novel drugs. mdpi.com Other "druggable" targets in M. tuberculosis include PanK and PknB. mdpi.com Identifying the specific molecular targets of compounds like this compound is a crucial step in their development as potential antimycobacterial therapies.
Structure-Activity Relationship (SAR) Studies
The biological effects of this compound are intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are vital for understanding how modifications to the molecule can enhance its antimicrobial potency and selectivity.
Correlating Structural Modifications with Changes in Biological Effects
SAR studies involve systematically altering parts of a molecule and observing the resulting changes in biological activity. For related heterocyclic compounds, modifications to substituent groups on aromatic rings have been shown to significantly impact their efficacy. The position and nature of these substituents can influence the compound's interaction with its biological target.
Identification of Pharmacophoric Features within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, key pharmacophoric features likely include the piperazine ring, the carbothioamide group, and the specific arrangement of the methyl groups. The piperazine scaffold itself is a common feature in many biologically active compounds. The thioamide moiety is also known to be important for the biological activity of various compounds.
Biochemical and Cellular Studies (excluding clinical applications)
Following a comprehensive review of available scientific literature, no specific research data was found for the compound this compound corresponding to the requested biochemical and cellular studies. The subsequent sections reflect this lack of available information.
Enzyme Inhibition Assays and Molecular Target Identification
No studies detailing enzyme inhibition assays or the identification of specific molecular targets for this compound have been identified in the public domain. While research exists on the enzyme inhibition of structurally related piperazine derivatives, such as 4-(dimethylaminoalkyl)piperazine-1-carbodithioates which have been shown to inhibit α-glucosidase, this data is not directly applicable to the subject compound and falls outside the strict scope of this article. nih.gov Similarly, other research has focused on N-methyl-piperazine chalcones as inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), but these compounds are structurally distinct from this compound. mdpi.com
Cellular Uptake and Subcellular Localization Studies in Model Organisms
There is no available research on the cellular uptake or subcellular localization of this compound in any model organisms. Studies on other piperazine-containing compounds, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, have demonstrated cellular uptake and localization within the cytoplasm. nih.govnih.gov However, these findings cannot be extrapolated to this compound due to significant structural differences.
Potential Applications in Chemical Sciences Non Clinical
N,N,4-trimethylpiperazine-1-carbothioamide as a Synthetic Building Block
There is no available scientific literature that describes the use of this compound as a synthetic building block.
Catalytic Applications (e.g., Organocatalysis, Metal-Ligand Catalysis)
There is a lack of research on the catalytic applications of this compound.
Materials Science Applications
No research has been published regarding the application of this compound in materials science.
Supramolecular Assembly and Self-Assembled Monolayers
The unique structural characteristics of this compound make it a compelling candidate for the construction of ordered molecular structures through non-covalent interactions, a cornerstone of supramolecular chemistry. The carbothioamide moiety, in particular, is known to participate in robust hydrogen bonding, a key interaction in directing the self-assembly of molecules.
The hydrogen bond donor and acceptor sites within the carbothioamide group can facilitate the formation of predictable and stable one-, two-, or three-dimensional networks. Research on analogous thiourea (B124793) and carbothioamide derivatives has demonstrated their capacity to form extensive hydrogen-bonded assemblies. For instance, studies on other carbothioamide-containing molecules have detailed the formation of supramolecular sheets and chains mediated by N-H···S hydrogen bonds. The presence of the piperazine (B1678402) ring in this compound could introduce additional structural control and potential for more complex architectures.
Furthermore, the principles of self-assembly extend to the formation of highly ordered self-assembled monolayers (SAMs) on various substrates. SAMs are single layers of organic molecules that spontaneously form on a surface, driven by the affinity of a specific part of the molecule—the headgroup—for the substrate. The carbothioamide group, with its sulfur atom, could potentially act as a headgroup for binding to metallic surfaces like gold, silver, and copper, a common strategy in the fabrication of SAMs.
The formation of a SAM using this compound would involve the chemisorption of the sulfur atom onto the metallic substrate. The piperazine and trimethyl groups would then constitute the monolayer's main body and terminal groups, respectively. The orientation and packing of the molecules in the SAM would be influenced by intermolecular interactions, such as van der Waals forces between the piperazine rings. The ability to form well-defined monolayers opens up avenues for modifying surface properties, such as wettability, adhesion, and corrosion resistance.
| Feature | Potential Role of this compound |
| Supramolecular Motifs | The carbothioamide group can act as a reliable hydrogen-bonding unit, leading to the formation of chains, sheets, and other extended networks. |
| Self-Assembled Monolayers | The sulfur atom of the carbothioamide can serve as an anchor to noble metal surfaces, enabling the formation of ordered monolayers. |
| Surface Modification | The piperazine and methyl groups would form the outer surface of the SAM, allowing for the tuning of surface properties like hydrophobicity. |
Development of Functional Materials (e.g., polymers, sensors)
The structural components of this compound also suggest its utility as a building block for the creation of functional materials, including polymers and chemical sensors.
Polymers:
Piperazine and its derivatives are well-established monomers in polymer chemistry. The two nitrogen atoms of the piperazine ring provide reactive sites for polymerization reactions, leading to the formation of polyamides, polyureas, and other polymer classes. The incorporation of the this compound moiety into a polymer backbone could impart unique properties to the resulting material.
For example, the presence of the carbothioamide group could enhance the polymer's ability to coordinate with metal ions, leading to applications in areas such as catalysis or environmental remediation for the removal of heavy metals. The piperazine ring itself is known to be a privileged structure in medicinal chemistry, and polymers incorporating this motif have been explored for various biomedical applications. While this article focuses on non-clinical applications, the inherent properties of the piperazine unit are relevant to material design. The synthesis of polymers from piperazine derivatives often involves reactions with bifunctional reagents like dianhydrides or diisocyanates, creating robust and functional materials.
Chemical Sensors:
The carbothioamide group is a known ionophore, a molecule that can selectively bind to certain ions. This property is the basis for its potential application in chemical sensors. The sulfur and nitrogen atoms of the carbothioamide can act as binding sites for metal cations. Upon binding, a change in the electronic properties of the molecule can occur, leading to a detectable signal, such as a change in fluorescence or color.
Research on other carbothioamide- and thiourea-based sensors has demonstrated their effectiveness in detecting a variety of metal ions, including heavy and transition metals. researchgate.netmdpi.com A sensor incorporating this compound could potentially exhibit selectivity for specific metal ions, influenced by the steric and electronic environment provided by the piperazine ring and its substituents. The development of such a sensor would involve integrating the compound into a suitable sensing platform, such as a polymer film or a modified electrode surface.
| Potential Application | Rationale |
| Functional Polymers | The piperazine ring can be incorporated into polymer chains, and the carbothioamide group can provide metal-coordinating properties. nih.govrsc.org |
| Chemical Sensors | The carbothioamide moiety can act as a recognition site for metal ions, leading to a measurable optical or electrochemical response. researchgate.netmdpi.com |
Conclusion and Future Research Directions
Summary of Current Knowledge and Gaps in Research
A thorough review of the existing scientific literature reveals a significant gap concerning N,N,4-trimethylpiperazine-1-carbothioamide. Currently, there is no specific published research detailing its synthesis, characterization, or biological evaluation. However, the broader family of piperazine-1-carbothioamide and related thiourea (B124793) derivatives is the subject of extensive investigation.
The piperazine (B1678402) ring is a well-established pharmacophore, known for its ability to impart favorable pharmacokinetic properties to drug candidates, such as improved solubility and oral bioavailability. benthamdirect.comnbinno.com Its presence in numerous approved drugs across various therapeutic areas underscores its importance in drug design. nbinno.comresearchgate.net The carbothioamide or thiourea functional group is also a critical component in many biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and anticancer effects. nih.govnih.govresearchgate.net
The current knowledge base can be summarized in the following table, which is derived from studies on analogous compounds:
| Feature | Current Understanding Based on Analogous Compounds | Research Gaps for this compound |
| Synthesis | General synthetic routes for piperazine-thiourea derivatives involve the reaction of a substituted piperazine with an appropriate isothiocyanate. nih.gov | A specific, optimized synthetic protocol for this compound has not been reported. |
| Physicochemical Properties | Piperazine derivatives generally exhibit good solubility and metabolic stability. The thiourea moiety can participate in hydrogen bonding. nbinno.com | The exact solubility, lipophilicity (LogP), pKa, and solid-state properties (e.g., crystal structure) are unknown. |
| Biological Activity | Piperazine-thiourea derivatives have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.govscienmag.comresearchgate.net | The complete biological activity profile remains to be determined. |
| Structure-Activity Relationships (SAR) | For related series, modifications on the piperazine ring and the terminal nitrogen of the thiourea group significantly influence biological activity. benthamdirect.com | SAR studies have not been conducted, and the impact of the N,N-dimethyl and 4-methyl substitutions on activity is not understood. |
The most significant research gap is the complete absence of empirical data for this compound itself. Without this fundamental information, its potential as a lead compound in drug discovery remains entirely theoretical.
Proposed Avenues for Future Investigation of this compound
To address the existing knowledge void, a systematic investigation of this compound is proposed. The following avenues of research would provide a comprehensive understanding of this novel compound:
Chemical Synthesis and Characterization: The initial and most critical step is the development and optimization of a synthetic route to produce this compound in high yield and purity. This would likely involve the reaction of 1-methylpiperazine (B117243) with a suitable N,N-dimethylthiocarbamoylating agent. Following synthesis, full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is essential to confirm its structure and stereochemistry.
In Vitro Biological Screening: Based on the known activities of related piperazine-thiourea derivatives, a broad-spectrum in vitro screening is recommended. This should include:
Antimicrobial Assays: Evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. scienmag.comresearchgate.netnih.gov
Anticancer Assays: Screening against a variety of human cancer cell lines to determine its cytotoxic and antiproliferative effects. mdpi.com
Enzyme Inhibition Assays: Depending on the outcomes of the initial screens, targeted enzyme inhibition studies could be pursued. For instance, many heterocyclic compounds are known to inhibit kinases or other enzymes implicated in disease.
Computational and Mechanistic Studies: In parallel with experimental work, computational modeling and docking studies can predict potential biological targets and help to elucidate the mechanism of action. These in silico methods can guide the design of future derivatives and provide insights into the structure-activity relationships. benthamdirect.com
Structure-Activity Relationship (SAR) Studies: Following the initial biological evaluation, a library of analogues should be synthesized to explore the SAR. This would involve systematic modifications at three key positions:
The methyl group at the 4-position of the piperazine ring.
The two methyl groups on the terminal nitrogen of the carbothioamide moiety.
The piperazine ring itself, perhaps by introducing different substituents.
Broader Implications for Heterocyclic and Medicinal Chemistry
The systematic investigation of this compound, while focused on a single molecule, has broader implications for the fields of heterocyclic and medicinal chemistry.
Firstly, the development of a novel synthetic route could be applicable to the synthesis of a wider range of N,N-disubstituted piperazine-1-carbothioamides, a chemical space that may be underexplored.
Secondly, the elucidation of the biological activity profile and the subsequent SAR studies will contribute valuable data to the collective understanding of the piperazine-thiourea pharmacophore. This knowledge can inform the design of future drug candidates with improved potency, selectivity, and pharmacokinetic properties. The exploration of this and similar novel compounds could lead to the identification of new lead structures for challenging therapeutic targets, such as multidrug-resistant bacteria or aggressive cancers. scienmag.commdpi.com
Finally, the journey of a novel compound from theoretical design to biological evaluation exemplifies the ongoing quest in medicinal chemistry to expand the arsenal (B13267) of therapeutic agents. Even if this compound itself does not emerge as a clinical candidate, the knowledge gained from its study will undoubtedly fuel further innovation in the design and discovery of new medicines. researchgate.net
Q & A
Q. What are the typical synthetic routes for N,N,4-trimethylpiperazine-1-carbothioamide?
The synthesis of piperazine-carbothioamide derivatives generally involves:
- Piperazine Ring Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to cyclize into the piperazine core .
- Substitution Reactions : Introducing methyl and carbothioamide groups via nucleophilic substitution. For example, reacting pre-formed piperazine with thiourea derivatives or alkyl halides under controlled pH and temperature .
- Purification : Techniques like column chromatography (normal or reverse-phase) or recrystallization in solvents such as DMSO/ethanol mixtures are used to isolate the product .
Q. How is the compound characterized using spectroscopic and analytical methods?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular symmetry. For example, methyl groups at N and C4 positions show distinct singlet peaks in H NMR .
- FT-IR : Bands at ~1180 cm (C=S stretch) and ~1540 cm (aromatic C=C) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass measurements verify molecular formula (e.g., [M+H] peaks with <2 ppm error) .
- Elemental Analysis : Confirms purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Strategies include:
- Catalyst Screening : Testing bases like DBU or KCO to enhance substitution efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during thiourea coupling steps .
- Automated Platforms : Continuous flow reactors enable precise control over reaction parameters (e.g., residence time, mixing) for scalable synthesis .
Q. What strategies are used to resolve discrepancies in bioactivity data across studies?
- Structural Validation : Re-analyze compound purity via X-ray crystallography (using SHELX software for refinement) to rule out polymorphic effects .
- Assay Standardization : Compare bioactivity under consistent conditions (e.g., MIC assays for antimicrobial studies with fixed inoculum sizes and growth media) .
- Computational Modeling : Perform docking studies to assess binding affinity variations caused by minor structural differences (e.g., substituent effects on target enzymes) .
Q. How is the crystal structure determined, and what software is critical for refinement?
- Data Collection : High-resolution X-ray diffraction (single-crystal) at low temperatures (100 K) reduces thermal motion artifacts .
- Refinement Tools : SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) refine positional and thermal parameters. Key metrics include R-factor (<5%) and electron density map quality .
- Validation : Check for hydrogen bonding networks and π-π stacking interactions using Mercury or Olex2 software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
